molecular formula C18H19N7O2 B3748718 1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

Cat. No.: B3748718
M. Wt: 365.4 g/mol
InChI Key: HTLNNXICDRODJA-UHFFFAOYSA-N
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Description

1-[4-(Diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-1-hydrazinecarboxamide is a complex organic compound that features a triazine ring substituted with diphenylamine and ethoxy groups, along with a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-1-hydrazinecarboxamide typically involves the following steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution with Diphenylamine and Ethoxy Groups: The triazine core is then subjected to nucleophilic substitution reactions with diphenylamine and ethoxy groups under controlled conditions.

    Introduction of the Hydrazinecarboxamide Moiety: The final step involves the reaction of the substituted triazine with hydrazinecarboxamide under specific conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-1-hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted triazine derivatives with new functional groups.

Scientific Research Applications

1-[4-(Diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-1-hydrazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 1-[4-(Diphenylamino)-6-methoxy-1,3,5-triazin-2-yl]-1-hydrazinecarboxamide
  • 1-[4-(Diphenylamino)-6-propoxy-1,3,5-triazin-2-yl]-1-hydrazinecarboxamide

Comparison:

  • Uniqueness: The ethoxy group in 1-[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]-1-hydrazinecarboxamide provides distinct electronic and steric properties compared to methoxy or propoxy analogs.
  • Applications: While similar compounds may share some applications, the specific substitution pattern can influence the compound’s reactivity, stability, and biological activity, making each unique in its potential uses.

Properties

IUPAC Name

1-amino-1-[4-ethoxy-6-(N-phenylanilino)-1,3,5-triazin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O2/c1-2-27-18-22-16(21-17(23-18)25(20)15(19)26)24(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2,20H2,1H3,(H2,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLNNXICDRODJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N(C(=O)N)N)N(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
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1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
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1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
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1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
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1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE
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1-[4-(DIPHENYLAMINO)-6-ETHOXY-1,3,5-TRIAZIN-2-YL]-1-HYDRAZINECARBOXAMIDE

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